N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is a synthetic organic compound characterized by the presence of a benzodioxole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzo[d][1,3]dioxole and 2,4-dimethylthiazole.
Reaction Steps:
Reaction Conditions: These reactions often require the use of catalysts, solvents, and specific temperature and pressure conditions to optimize yield and purity. Common solvents include dichloromethane or ethanol, and catalysts might include Lewis acids or bases.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions to maximize yield and minimize costs. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies might explore its efficacy in treating diseases or its role as a biochemical probe.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The benzodioxole and thiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, or π-π stacking, influencing cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methylthiazol-5-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylthiazol-5-yl)acetamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-4-yl)acetamide
Uniqueness
Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide may exhibit unique properties due to the specific positioning of the methyl groups on the thiazole ring. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-13(20-9(2)15-8)6-14(17)16-10-3-4-11-12(5-10)19-7-18-11/h3-5H,6-7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDROWDUABVDJPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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